molecular formula C7H7N<br>C7H7N<br>H2C=CHC5H4N B3422233 2-Vinylpyridine CAS No. 25014-15-7

2-Vinylpyridine

Cat. No.: B3422233
CAS No.: 25014-15-7
M. Wt: 105.14 g/mol
InChI Key: KGIGUEBEKRSTEW-UHFFFAOYSA-N
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Description

2-Vinylpyridine, also known as 2-ethenylpyridine, is an organic compound with the molecular formula C7H7N. It is a derivative of pyridine with a vinyl group in the 2-position, next to the nitrogen atom. This compound is a colorless liquid, although samples can appear brown due to impurities. It is used industrially as a precursor to specialty polymers and as an intermediate in the chemical, pharmaceutical, dye, and photo industries .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

    Polymerization: Catalyzed by cationic yttrium complexes.

    Addition Reactions: Nucleophiles like methoxide, cyanide, and hydrogen sulfide.

Major Products:

  • Poly(this compound) and various addition products depending on the nucleophile used.

Mechanism of Action

Target of Action

2-Vinylpyridine primarily targets nucleophilic sites due to the electron-withdrawing effect of the nitrogen atom in the pyridine ring. This makes the vinyl group highly reactive towards nucleophiles such as methoxide, cyanide, and hydrogen sulfide . These interactions are crucial in various chemical and industrial applications, including polymer synthesis and as intermediates in pharmaceuticals and dyes.

Mode of Action

The mode of action of this compound involves its addition to nucleophiles at the vinylic site. The electron-deficient vinyl group reacts with nucleophiles, leading to the formation of addition products. This reactivity is leveraged in polymerization processes where this compound acts as a monomer, forming polymers through radical or ionic polymerization mechanisms .

Biochemical Pathways

In biochemical contexts, this compound can affect pathways involving nucleophilic addition reactions. For instance, in polymerization, the compound can initiate chain reactions that lead to the formation of long polymer chains. These pathways are essential in creating materials with specific properties, such as enhanced electrical conductivity in polyvinylpyridine-based electrodes .

Pharmacokinetics

The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are influenced by its chemical properties. The compound’s solubility in water and its tendency to polymerize can affect its bioavailability. In industrial applications, stabilizers like tert-butylcatechol are often used to prevent premature polymerization, ensuring the compound remains effective until it reaches its target .

Result of Action

At the molecular level, the action of this compound results in the formation of addition products with nucleophiles. This can lead to significant changes in the properties of the resulting compounds, such as increased stability or altered reactivity. In cellular contexts, these interactions can influence various biochemical processes, depending on the specific nucleophiles involved .

Action Environment

Environmental factors such as temperature, pH, and the presence of stabilizers significantly influence the action, efficacy, and stability of this compound. For example, higher temperatures can accelerate polymerization, while stabilizers can prevent it, ensuring the compound remains reactive until it is needed. The compound’s stability is also affected by its storage conditions, with refrigeration often required to prevent unwanted reactions .

This compound’s unique reactivity and versatility make it a valuable compound in various industrial and chemical applications, from polymer synthesis to pharmaceuticals.

: Polyvinylpyridine-based electrodes: sensors and electrochemical applications : This compound - Wikipedia

Biochemical Analysis

Biochemical Properties

2-Vinylpyridine is involved in various biochemical reactions. It is primarily used to form a terpolymer butadiene–styrene–vinyl pyridine latex with butadiene and styrene

Cellular Effects

It is known that this compound can be polymerized to form polymers with high molecular weight . These polymers may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound primarily involves its polymerization. The polymerization mechanism of this compound is catalyzed by cationic yttrium complexes with diverse ancillary ligands . This process results in the production of polymers with high molecular weight and narrow molecular weight distribution .

Temporal Effects in Laboratory Settings

Over time, this compound can undergo polymerization to form polymers with high molecular weight . This process can be influenced by factors such as light or heat . Therefore, the effects of this compound can change over time in laboratory settings, depending on the conditions.

Metabolic Pathways

This compound is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives

Scientific Research Applications

2-Vinylpyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

2-ethenylpyridine
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InChI

InChI=1S/C7H7N/c1-2-7-5-3-4-6-8-7/h2-6H,1H2
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InChI Key

KGIGUEBEKRSTEW-UHFFFAOYSA-N
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Canonical SMILES

C=CC1=CC=CC=N1
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Molecular Formula

C7H7N, Array
Record name VINYLPYRIDINES, STABILIZED
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Related CAS

25585-16-4, 25014-15-7
Record name Pyridine, 2-ethenyl-, homopolymer, isotactic
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DSSTOX Substance ID

DTXSID1026667
Record name 2-Vinylpyridine
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Molecular Weight

105.14 g/mol
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Physical Description

Vinylpyridines, stabilized is a colorless to light yellow liquid that consists of a mixture of isomers. Insoluble in water and less dense than water. Floats on water. Contact irritates skin, eyes, and mucous membranes. Toxic by ingestion., Liquid, Colorless liquid with an unpleasant odor; [HSDB], COLOURLESS LIQUID WITH PUNGENT ODOUR.
Record name VINYLPYRIDINES, STABILIZED
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Boiling Point

159.5 °C, 159-160 °C
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Flash Point

The Guide in the 42 °C, 42 °C
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Solubility

Very soluble in alcohol, ether, acetone, Soluble in oxygenated and chlorinated solvents, In water, 2.75X10+4 mg/l @ 20 °C, Solubility in water: moderate
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Density

0.9985 @ 20 °C/0 °C, Relative density (water = 1): 1.00
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Vapor Pressure

10 MM HG @ 44.5 °C, Vapor pressure, kPa at 44.5 °C: 1.33
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Color/Form

COLORLESS LIQUID

CAS No.

1337-81-1, 100-69-6, 25014-15-7, 27476-03-5
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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